

4-[3-(Benzyloxy)phenyl]phenylacetic acid molecular weight

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Compound of Interest

Compound Name: 4-[3-(Benzyloxy)phenyl]phenylacetic acid

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An In-depth Technical Guide on **4-[3-(Benzyloxy)phenyl]phenylacetic Acid**

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data and illustrative experimental designs related to the chemical compound **4-[3-(Benzyloxy)phenyl]phenylacetic acid**.

Compound Identification and Properties

4-[3-(Benzyloxy)phenyl]phenylacetic acid is a biphenyl derivative. Its fundamental chemical properties are summarized below.

Core Chemical Data

The essential quantitative data for **4-[3-(Benzyloxy)phenyl]phenylacetic acid** are presented in the following table for clear reference.

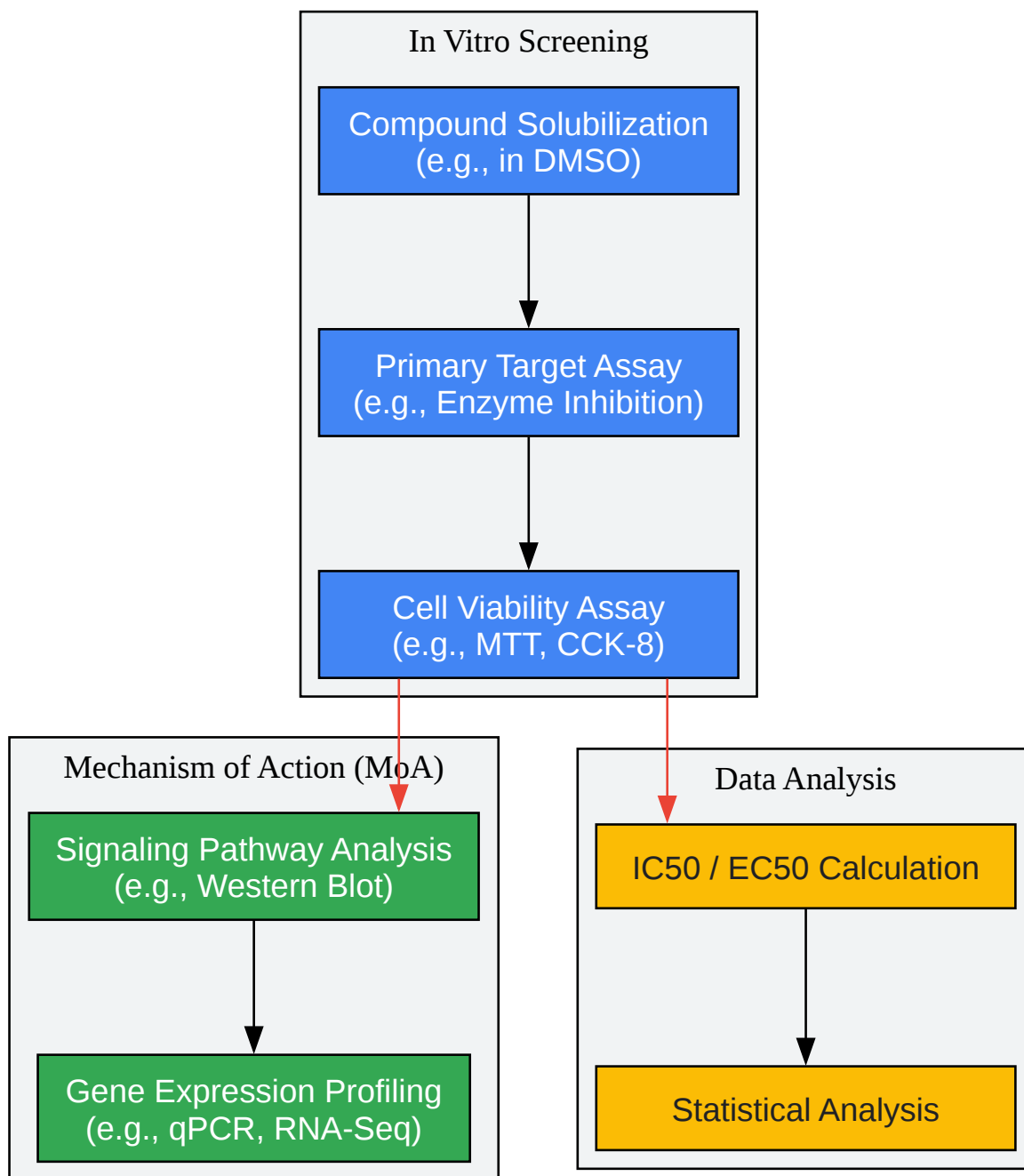
Property	Value	Citation
Molecular Weight	318.4 g/mol	[1]
Chemical Formula	C ₂₁ H ₁₈ O ₃	[1]
CAS Number	893640-40-9	[1]
Purity	>98.0% (typical for commercial samples)	[1]

Illustrative Experimental Design

To facilitate research involving this compound, a generalized workflow for investigating its biological activity is outlined. This workflow is a hypothetical representation and should be adapted for specific experimental contexts.

General Workflow for Bioactivity Screening

The following diagram illustrates a typical sequence of experiments for characterizing a novel compound, from initial screening to preliminary mechanism of action studies.



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Caption: A generalized workflow for in vitro compound characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following is a representative, hypothetical protocol for a cell viability assay, a common experiment in drug discovery.

Protocol: MTT Assay for Cell Viability

Objective: To determine the effect of **4-[3-(Benzyloxy)phenyl]phenylacetic acid** on the viability of a selected cell line (e.g., HeLa).

Materials:

- HeLa cells
- DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
- **4-[3-(Benzyloxy)phenyl]phenylacetic acid**
- DMSO (Dimethyl sulfoxide)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- 96-well plates
- Multi-channel pipette
- Plate reader (570 nm wavelength)

Methodology:

- Cell Seeding:
 - Culture HeLa cells to ~80% confluency.
 - Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000 cells/well in 100 μ L of media.
 - Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Preparation and Treatment:

- Prepare a 100 mM stock solution of **4-[3-(Benzyloxy)phenyl]phenylacetic acid** in DMSO.
- Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 μ M to 100 μ M. Ensure the final DMSO concentration in all wells is <0.1%.
- Remove the old media from the cells and add 100 μ L of the media containing the different compound concentrations. Include "vehicle control" wells (media with 0.1% DMSO) and "untreated control" wells.
- Incubation:
 - Incubate the plate for 48 hours at 37°C, 5% CO₂.
- MTT Addition:
 - Add 20 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate for an additional 4 hours.
- Formazan Solubilization:
 - Carefully remove the media from each well.
 - Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value.

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References

- 1. store.p212121.com [store.p212121.com]
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